molecular formula C10H11NO B3031476 3-ethenyl-N-methylbenzamide CAS No. 38499-16-0

3-ethenyl-N-methylbenzamide

Cat. No. B3031476
CAS RN: 38499-16-0
M. Wt: 161.2 g/mol
InChI Key: DSAIJQKECZNHBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of a benzoic acid or its derivatives with amines or other nitrogen-containing compounds. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with a diamine intermediate . This suggests that a similar approach could be used for the synthesis of 3-ethenyl-N-methylbenzamide, starting from an appropriately substituted benzoic acid and N-methylamine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the crystal structures of various benzamide derivatives, which often exhibit intramolecular hydrogen bonding and can show different degrees of molecular disorder . The molecular structure of 3-ethenyl-N-methylbenzamide would likely be influenced by the ethenyl substituent, which could affect the compound's conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide bond or substituents on the benzene ring. The papers do not provide specific reactions for 3-ethenyl-N-methylbenzamide, but they do discuss the reactivity of similar compounds. For instance, the presence of a bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that the ethenyl group in 3-ethenyl-N-methylbenzamide could also influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and substituents. The papers mention the use of density functional theory (DFT) to optimize geometric bond lengths and angles, as well as to calculate HOMO and LUMO energies, which are indicative of the electronic properties of the compounds . The presence of different substituents can significantly affect the physical properties, such as solubility and melting point, as well as the chemical properties, like acidity and basicity of the amide group. The specific properties of 3-ethenyl-N-methylbenzamide would need to be determined experimentally or through computational studies.

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry

    • The pentafluorobenzamidinate ligand, a compound related to 3-ethenyl-N-methylbenzamide, has been studied for its increased activity in catalytic ethene oligomerization when used in a vanadium(III) methyl derivative form. This research suggests potential for 3-ethenyl-N-methylbenzamide in catalysis and organic synthesis processes (Brussee et al., 2000).
  • Chemical Synthesis and Characterization

    • The synthesis and characterization of ruthenium complexes with carboxylic amides, including N-methylbenzamide derivatives, demonstrate the potential of 3-ethenyl-N-methylbenzamide in the formation of bidentate P,N- and P,O-chelate ligands. This indicates its utility in the development of new chemical compounds and materials (Gericke & Wagler, 2016).
  • Novel Crystalline Forms and Pharmaceutical Applications

    • Research into novel crystalline forms of 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a related compound, suggests the possibility of 3-ethenyl-N-methylbenzamide's use in creating new pharmaceutical forms and treatments (Norman, 2008).
  • Toxicological and Behavioral Studies

    • Studies on N,N-diethyl-3-methylbenzamide (a closely related chemical) reveal its effects on insect behavior and toxicity. This research can provide insights into the potential biological activities and environmental impact of 3-ethenyl-N-methylbenzamide (Alzogaray, 2015).
  • Potential in Anti-Helicobacter Pylori Agents

    • Compounds including 3-(arylacetylamino)-N-methylbenzamides, structurally similar to 3-ethenyl-N-methylbenzamide, have shown potent inhibitory activity against Helicobacter pylori. This suggests the potential of 3-ethenyl-N-methylbenzamide in developing selective antibacterial agents (Ando, Kawamura, & Chiba, 2001).

properties

IUPAC Name

3-ethenyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAIJQKECZNHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501868
Record name 3-Ethenyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethenyl-N-methylbenzamide

CAS RN

38499-16-0
Record name 3-Ethenyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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